N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJQZVACVRTVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Coupling for Sulfonamide Formation
Reaction Mechanism and Optimization
The copper-catalyzed synthesis, adapted from sulfonamide formation protocols, employs sodium 4-chlorobenzenesulfinate and 4-acetamidoaniline as precursors. In a representative procedure:
Reagents :
- Sodium 4-chlorobenzenesulfinate (1.5 equiv)
- 4-Acetamidoaniline (1.0 equiv)
- CuBr₂ (0.15 equiv) as catalyst
- K₂S₂O₈ (1.5 equiv) as oxidant
- Na₄P₂O₇ (0.5 equiv) as stabilizing agent
Solvent System : Sulfolane (0.6 mL) and acetic acid (0.9 mL) for dual-phase solubility.
Conditions :
- Temperature: 60°C
- Duration: 12 hours under inert atmosphere
The reaction proceeds through a radical-mediated pathway where persulfate oxidizes Cu(I) to Cu(II), facilitating single-electron transfer to the sulfinate anion. This generates a sulfonyl radical that couples with the aniline nitrogen, followed by reductive elimination to form the N-S bond.
Yield and Purification
Post-reaction workup involves ethyl acetate extraction and silica gel chromatography (DCM/EtOAc 5:1), achieving 83% isolated yield for analogous structures. Critical parameters affecting yield include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| CuBr₂ Loading | 0.1–0.2 equiv | <70% at <0.1 |
| Reaction Temperature | 60–70°C | ↓15% at 50°C |
| Sulfinate Purity | >95% (HPLC) | ↓20% at 90% |
One-Pot Chlorosulfonation Approach
Industrial-Scale Synthesis
The patent-derived method (EP0115328B1) outlines an ecological synthesis avoiding aqueous waste:
Chlorosulfonation of Chlorobenzene :
- Reagents: Chlorosulfonic acid (1.6 equiv), thionyl chloride (3.2 equiv)
- Reaction: Generates 4-chlorobenzenesulfonyl chloride in situ
Amination with 4-Acetamidoaniline :
- Direct addition of amine to sulfonyl chloride melt
- Base: Triethylamine (1.1 equiv) for HCl scavenging
Workup :
- Distillation under reduced pressure (0.1–1 mmHg)
- Crystallization from toluene/hexane
Environmental and Operational Advantages
Key innovations include:
Comparative Analysis of Methodologies
Efficiency Metrics
| Metric | Copper-Catalyzed | Chlorosulfonation |
|---|---|---|
| Typical Yield | 75–88% | 70–85% |
| Reaction Time | 12 h | 8 h |
| Catalyst Cost | $12/g (CuBr₂) | None |
| Environmental Impact | Moderate (Cu waste) | Low (closed-loop) |
Structural Validation Techniques
Post-synthetic characterization employs:
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-Withdrawing vs. The methoxy group in is electron-donating, improving solubility in polar solvents compared to the chloro-substituted target compound.
Hydrogen Bonding and Crystal Packing: The target compound’s sulfonamide and acetamide groups enable N–H∙∙∙O and C–H∙∙∙O interactions, critical for stabilizing crystal lattices . The nitro analog may exhibit stronger intermolecular interactions due to additional H-bond acceptors (nitro O atoms). In the methoxy derivative , the methoxy oxygen acts as an H-bond donor, forming O–H∙∙∙O interactions that alter crystal packing compared to the chloro analog.
Biological Relevance :
- Sulfonamide moieties are associated with antimicrobial activity, while acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) exhibit analgesic properties . Structural analogs with chloro or nitro groups may target similar pathways with modified potency or selectivity.
Biological Activity
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonamide group, which is known for its ability to inhibit specific enzymes and modulate various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Sulfonamide group : Imparts antibacterial and enzyme-inhibiting properties.
- Chlorophenyl moiety : Enhances lipophilicity and biological activity.
- Acetamide functionality : Contributes to the compound's pharmacokinetic properties.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This mechanism is crucial in its antibacterial properties and potential anti-cancer effects.
- Cell Cycle Arrest : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle, particularly at the G2/M phase .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other tested strains .
Anticancer Potential
The compound has shown promising results in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. IC50 values for these cell lines range from 0.87 μM to 12.91 μM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of inflammatory pathways mediated by specific enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate | Enzyme inhibition |
| Antimicrobial | Bacillus subtilis | Strong | Enzyme inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 0.87 – 12.91 | Apoptosis induction |
| Anticancer | MDA-MB-231 | 1.75 – 9.46 | Cell cycle arrest |
| Anti-inflammatory | Various inflammatory models | Not specified | Inhibition of inflammatory pathways |
Case Study: Anticancer Activity in MCF-7 Cells
In a recent study, this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant increase in caspase 9 levels, suggesting activation of apoptotic pathways. The study concluded that the compound could serve as a potential candidate for further development in anticancer therapy .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, and how can purity be ensured?
- Answer : Synthesis involves sulfonylation of 4-acetamidobenzenesulfonyl chloride with 4-chloroaniline, followed by acetylation. Key parameters include:
- Temperature control : Reactions are typically conducted under reflux (e.g., acetic anhydride at 110–120°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonyl chlorides.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer : A multi-technique approach is recommended:
- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons near δ 7.3–7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 343.05 for CHClNOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How is the preliminary biological activity of this compound screened in drug discovery?
- Answer : Initial screens focus on:
- In vitro assays : COX-2 inhibition (IC) or antimicrobial disk diffusion (e.g., against S. aureus) .
- Analgesic models : Tail-flick or acetic acid-induced writhing tests in rodents, comparing efficacy to reference drugs like paracetamol .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to rule out non-specific toxicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Answer : Techniques include:
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg513 interactions with sulfonamide) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) .
- Kinetic assays : Measure enzyme inhibition (e.g., k/K changes in COX-2 activity) .
Q. What structural modifications enhance the compound’s efficacy, and how are they validated?
- Answer : Rational design strategies:
- Electron-withdrawing groups : Introduce -NO at the phenyl ring to improve sulfonamide acidity, enhancing target binding .
- Heterocyclic replacements : Substitute chlorophenyl with pyridyl groups to modulate solubility (logP < 3) .
- Validation : QSAR models correlate substituent Hammett constants (σ) with bioactivity .
Q. How can contradictory data on reaction yields or biological activity be resolved?
| Amine Substituent | Yield (%) | mp (°C) |
|---|---|---|
| 4-Methoxyaniline | 95 | 131–133 |
| 2-Chloroaniline | 20 | 89–90 |
- Resolution : Steric hindrance (2-substituents) reduces nucleophilicity. Use DFT calculations to model transition states and optimize conditions (e.g., microwave-assisted synthesis) .
Q. What computational tools predict the compound’s stability and degradation pathways?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) to identify labile sites (e.g., sulfonamide S-N bond) .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants (e.g., sulfonic acid derivatives) .
Q. How are byproducts like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide monitored during synthesis?
- Answer :
- Process Analytical Technology (PAT) : In-line FTIR detects hydroxylamine intermediates .
- LC-MS/MS : Quantify byproducts using selective ion monitoring (SIM) for m/z 259.1 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
